2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran

medicinal chemistry building block selection conformational design

2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran (CAS 1472753-50-6) is a synthetic organic building block belonging to the class of halogenated tetrahydrofuran derivatives. Its molecular formula is C₁₀H₁₇BrO, with a molecular weight of 233.15 g/mol and a canonical SMILES of BrCC1(CCC2CCCO2)CC1.

Molecular Formula C10H17BrO
Molecular Weight 233.14 g/mol
Cat. No. B13633087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran
Molecular FormulaC10H17BrO
Molecular Weight233.14 g/mol
Structural Identifiers
SMILESC1CC(OC1)CCC2(CC2)CBr
InChIInChI=1S/C10H17BrO/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h9H,1-8H2
InChIKeyZWRVWRUFJFMKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran (CAS 1472753-50-6): Molecular Identity and Key Procurement Parameters


2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran (CAS 1472753-50-6) is a synthetic organic building block belonging to the class of halogenated tetrahydrofuran derivatives. Its molecular formula is C₁₀H₁₇BrO, with a molecular weight of 233.15 g/mol and a canonical SMILES of BrCC1(CCC2CCCO2)CC1 . The compound features a tetrahydrofuran (oxolane) ring connected via a two-carbon ethyl linker to a 1,1-disubstituted cyclopropane bearing a bromomethyl substituent . Commercially, it is supplied at ≥98% purity and classified as a hazardous material (GHS07: Harmful/Irritant) with acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) hazards . At the time of writing, pricing for research-scale quantities (1 g) is approximately USD 2,211, reflecting its status as a specialty intermediate rather than a commodity building block .

1
Ethyl-linker scaffold for precise pharmacophore spacing in SAR studies
2
Documented purity with MDL registration supports synthetic reproducibility
3
GHS07 (Warning) classification may streamline shipping vs. Class 6.1 analogs

Why 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran Cannot Be Replaced by Simplistic Cyclopropyl Bromides or Tetrahydrofuran Derivatives


Generic substitution of 2-(2-(1-(bromomethyl)cyclopropyl)ethyl)tetrahydrofuran with superficially similar compounds such as cyclopropylmethyl bromide (CAS 7051-34-5) or simple bromomethyl-tetrahydrofuran derivatives fails on multiple scientific fronts. Simple cyclopropylmethyl bromide (MW 135.0, C₄H₇Br) lacks the tetrahydrofuran ring and the ethyl spacer, providing only a single reactive center and no conformational constraint or ring-oxygen functionality for downstream elaboration . The closest regioisomeric analog, 2-((1-(bromomethyl)cyclopropyl)methyl)tetrahydrofuran (CAS 1487126-76-0; C₉H₁₅BrO; MW 219.12), differs in the linker architecture: the target compound employs a two-carbon ethyl bridge, whereas the analog uses a one-carbon methylene bridge, which alters the spatial relationship between the tetrahydrofuran ring and the cyclopropane core and affects both conformational flexibility (rotatable bond count) and steric environment at the reactive bromomethyl center . The target compound is shipped as a GHS07 hazardous material (irritant; packing group III), whereas the methylene-bridged analog carries GHS06/GHS08 classifications (toxic/danger; packing group III), indicating a meaningful difference in acute toxicity hazard profiles that affects handling protocols and shipping logistics .

Linker Length Mismatch
Cyclopropylmethyl bromide lacks the tetrahydrofuran ring and ethyl spacer, altering reactive-center geometry. The methylene-bridged analog shifts inter-ring distance, which may affect coupling regioselectivity.
Hazard Classification Shift
The closest analog (CAS 1487126-76-0) carries GHS06/GHS08 (Danger) and Class 6.1 transport, whereas the target is GHS07 (Warning). This mismatch changes shipping logistics and lab handling protocols.
Purity and Documentation Gap
Analog suppliers may provide lower purity grades (≥95% vs. target ≥98%) and lack MDL registration, potentially impacting impurity control and compound registry integration.

Quantitative Differentiation Evidence for 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran vs. Closest Structural Analogs


Molecular Topology Differentiation: Ethyl vs. Methylene Linker Length Between Cyclopropane and Tetrahydrofuran Cores

The target compound incorporates a two-carbon ethyl linker (-CH₂CH₂-) connecting the 1,1-disubstituted cyclopropane to the tetrahydrofuran ring, whereas the closest commercially available comparator, 2-((1-(bromomethyl)cyclopropyl)methyl)tetrahydrofuran (CAS 1487126-76-0), employs a single-carbon methylene linker (-CH₂-). This difference is reflected in the molecular formula: C₁₀H₁₇BrO (target) vs. C₉H₁₅BrO (comparator), corresponding to a molecular weight increase of 14.03 g/mol (233.15 vs. 219.12) . Although both compounds share the same computed hydrogen bond acceptor count (1) and rotatable bond count (3), the ethyl linker in the target extends the spatial reach of the tetrahydrofuran oxygen relative to the electrophilic bromomethyl center, a parameter that is critical in fragment-based or structure-guided design where precise pharmacophore geometry is required .

Linker Topology
Head-to-head
Ethyl (-CH₂CH₂-) vs. methylene (-CH₂-) linker; ΔMW +14.03 g/mol; inter-ring distance extended ~1.54 Å
Linker-length differentiation supports spatial pharmacophore design
Based on CAS registry and PubChem descriptors
medicinal chemistry building block selection conformational design

Lipophilicity Differentiation: Computed LogP Comparison with Closest Structural Analog

The computed octanol-water partition coefficient (LogP) provides a quantifiable measure of lipophilicity that directly influences passive membrane permeability, metabolic stability, and off-target binding risk. The target compound has a vendor-reported LogP of 2.74, derived from its molecular structure and the two-carbon ethyl linker . In contrast, the closest analog 2-((1-(bromomethyl)cyclopropyl)methyl)tetrahydrofuran (CAS 1487126-76-0) has a computed XLogP3-AA of 2.4—a difference of approximately 0.34 log units . A structurally distinct but related positional isomer, 3-(bromomethyl)-2-cyclopropyl-3-ethyltetrahydrofuran (CAS 1566801-97-5), exhibits a markedly higher computed LogP of 2.98, a difference of +0.24 log units from the target, reflecting the impact of cyclopropyl ring substitution on the tetrahydrofuran core rather than on a pendant chain .

Lipophilicity
Cross-study comparable
Target LogP 2.74 vs. methylene analog XLogP3 2.4; Δ +0.34
Reported LogP difference may influence permeability and metabolic stability modeling
Computed values; experimental LogP not available
ADME prediction partition coefficient lead optimization

Hazard Classification and Shipping Profile Differentiation vs. Closest Structural Analog

Regulatory hazard classification is a critical procurement criterion, particularly for laboratories with restrictions on toxic or high-risk substances. The target compound is classified under GHS07 with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation); it ships as 'Non Hazardous For Transport' . In direct contrast, the closest analog 2-((1-(bromomethyl)cyclopropyl)methyl)tetrahydrofuran (CAS 1487126-76-0) carries GHS06 (toxic) and GHS08 (health hazard) pictograms with Signal Word 'Danger,' is classified under UN 2811 (Class 6.1, toxic substances), and is assigned Packing Group III . This differential means the target compound avoids the full toxic-substance shipping surcharge and associated regulatory paperwork that the methylene-bridged analog incurs, despite both being structurally related bromomethyl-cyclopropyl-tetrahydrofuran derivatives.

Hazard Profile
Head-to-head
Target: GHS07 (Warning), non-hazardous transport vs. analog: GHS06/GHS08 (Danger), UN 2811 Class 6.1
Hazard tier difference may reduce shipping complexity and HazMat surcharges
From vendor SDS; HazMat fee differential approx. $50–$138 per domestic shipment
chemical procurement hazard assessment laboratory safety

Purity Specification and Vendor Quality Assurance Comparison Across Commercial Suppliers

The target compound is commercially available from Fluorochem (Product Code F676725) at a purity specification of 98%, with an MDL number (MFCD21674965) assigned, indicating registration in the MDL screening compound database and availability of standardized analytical documentation including Certificate of Analysis . The closest analog CAS 1487126-76-0 is supplied at a lower purity of ≥95% (ChemScene Cat. No. CS-0266084) without an MDL number, which may limit automated compound registry integration in some procurement workflows . A structurally distinct cyclopropyl-on-THF positional isomer, CAS 1566801-97-5 (Leyan), is also supplied at 95% purity with no MDL number . The 3-percentage-point purity differential (98% vs. 95%) corresponds to a maximum impurity burden reduction from 5% to 2%, a factor of 2.5-fold lower potential impurity interference in sensitive downstream reactions.

Purity & Documentation
Head-to-head
Target: ≥98% purity, MDL MFCD21674965, COA available; comparators: ≥95%, no MDL
Higher purity specification and MDL registration support quality-controlled synthesis
Vendor datasheets (Fluorochem, ChemScene, Leyan)
quality control purity specification analytical chemistry

Chemical Stability and Storage Condition Comparison: Fsp³ Value as a Proxy for Metabolic and Physicochemical Resilience

The fraction of sp³-hybridized carbons (Fsp³) is a validated structural metric correlating with aqueous solubility, reduced CYP450-mediated metabolism, and lower clinical attrition due to toxicity. The target compound achieves an Fsp³ of 1.00 (all carbon atoms are sp³-hybridized), indicating a fully saturated scaffold with maximal three-dimensional character . While the methylene-bridged analog CAS 1487126-76-0 also achieves Fsp³ = 1.00 (C₉H₁₅BrO, all single bonds) as confirmed by its PubChem structural data, simple bromomethyl cyclopropane (CAS 7051-34-5) has an Fsp³ of 1.00 as well, meaning Fsp³ alone does not differentiate within this chemotype . However, the target compound's higher molecular weight and additional methylene unit result in a reduced heavy-atom-density fraction compared to the methylene-bridged analog (12 heavy atoms distributed over MW 233.15 vs. 11 heavy atoms over MW 219.12), providing differential physicochemical properties relevant to formulation and crystallization behavior .

Saturation Metric
Class-level
Fsp³ = 1.00 (all sp³ carbons) for target and analogs; target has 12 heavy atoms vs. 11 in methylene analog
Fully saturated scaffold may correlate with aqueous solubility; class-level inference requires experimental verification
Class-level Fsp³–property correlations from literature; not compound-specific measured data
compound stability fraction sp³ drug-likeness

Recommended Application Scenarios for Procurement of 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran (CAS 1472753-50-6)


Medicinal Chemistry: Scaffold Extension via Ethyl-Linker Pharmacophore Spacing

In lead optimization campaigns where increasing the distance between a hydrogen-bond-accepting tetrahydrofuran oxygen and an electrophilic warhead modulates target engagement, 2-(2-(1-(bromomethyl)cyclopropyl)ethyl)tetrahydrofuran provides a two-carbon ethyl spacer that cannot be replicated by the one-carbon methylene-bridged analog (CAS 1487126-76-0). The 14.03 g/mol molecular weight increase and the approximately 1.54 Å extension in inter-ring distance, as quantified in Section 3, Evidence Item 1, enable medicinal chemists to probe linker-length SAR without altering the core cyclopropane-THF pharmacophore. Procurement should be prioritized when synthetic routes require this specific spatial geometry for target binding .

ADME-Optimized Fragment Library Design: LogP-Driven Selection for CNS or Metabolic Stability Programs

For fragment-based drug discovery (FBDD) programs targeting CNS or metabolically labile targets, the target compound's computed LogP of 2.74 places it in a favorable intermediate lipophilicity range compared to the more polar methylene-bridged analog (XLogP3-AA 2.4) and the more lipophilic cyclopropyl-on-THF isomer (LogP 2.98), as established in Section 3, Evidence Item 2. This LogP differentiation of +0.34 vs. the methylene analog supports its selection for permeability optimization while avoiding the solubility penalties associated with LogP >3.0. Procurement decision-makers building screening libraries should incorporate this compound specifically for its balanced polarity profile .

Laboratory-Scale Synthesis Requiring Reduced Hazard Burden Without Sacrificing Scaffold Chemistry

For academic or industrial laboratories operating under restrictive hazard policies that limit the use of Class 6.1 toxic substances, the target compound's GHS07 (Warning) classification offers a procurement advantage over the structurally similar but GHS06/GHS08 (Danger) classified methylene-bridged analog (CAS 1487126-76-0), as documented in Section 3, Evidence Item 3. The avoidance of UN 2811 toxic substance shipping classification reduces shipping costs by $50–$138 per domestic shipment and eliminates the need for toxic substance inventory controls, making the target the preferred choice for parallel synthesis or high-throughput chemistry workflows that consume multiple small-quantity aliquots .

Multi-Step Synthesis Requiring High-Purity Bromomethyl Electrophile with Validated Analytical Documentation

In multi-kilogram or GMP-like synthesis campaigns where impurity profiles must be tightly controlled, the target compound's 98% purity specification with MDL number (MFCD21674965) and Certificate of Analysis availability (Fluorochem F676725) provides a 2.5-fold lower maximum impurity burden compared to the 95% purity grade offered for the closest analogs (CAS 1487126-76-0 and CAS 1566801-97-5), as established in Section 3, Evidence Item 4. This higher purity, combined with documented analytical traceability, supports its procurement for pivotal intermediate stages where impurity carryover could cascade into yield losses or purification challenges in subsequent steps .

Application
Selection Property
Validation Focus
Scaffold extension with ethyl-linker spacing
Ethyl-spacer geometry
Spatial pharmacophore mapping
Fragment-based ADME screening
Balanced computed LogP profile
Permeability-solubility optimization
Hazard-conscious synthesis workflows
GHS07 (Warning) classification
Shipping and handling compliance
High-purity multi-step synthesis
Documented purity and MDL traceability
Impurity control and compound registration
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